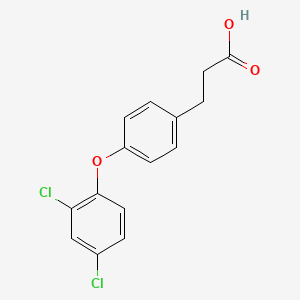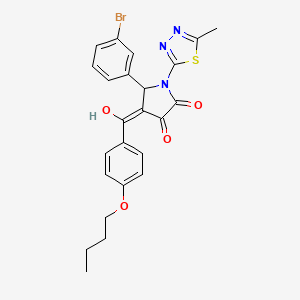methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)
(4E)-4-{[4-(benzyloxy)-2-methylphenyl](hydroxy)methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-1-(2-METHOXYETHYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a molecular formula of C28H26N2O7 and a molecular weight of 502.529 g/mol . This compound is known for its unique structural features, which include a benzyloxy group, a methoxyethyl group, and a nitrophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-1-(2-METHOXYETHYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with a suitable benzoyl chloride derivative under basic conditions to form the benzyloxy group.
Introduction of the methoxyethyl group: This step involves the reaction of a suitable ethyl derivative with methanol under acidic conditions to form the methoxyethyl group.
Formation of the nitrophenyl group: This step involves the nitration of a suitable phenyl derivative using a mixture of nitric acid and sulfuric acid.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the pyrrol-2-one ring structure.
Analyse Chemischer Reaktionen
4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-1-(2-METHOXYETHYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-1-(2-METHOXYETHYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its effects on specific molecular targets.
Wirkmechanismus
The mechanism of action of 4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-1-(2-METHOXYETHYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-1-(2-METHOXYETHYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with other similar compounds, such as:
4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-5-(4-BROMOPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a bromophenyl group instead of a nitrophenyl group.
4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-1-(2-METHOXYETHYL)-5-(3-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a pyridinyl group instead of a nitrophenyl group.
The uniqueness of 4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-3-HYDROXY-1-(2-METHOXYETHYL)-5-(3-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C28H26N2O7 |
|---|---|
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H26N2O7/c1-18-15-22(37-17-19-7-4-3-5-8-19)11-12-23(18)26(31)24-25(20-9-6-10-21(16-20)30(34)35)29(13-14-36-2)28(33)27(24)32/h3-12,15-16,25,31H,13-14,17H2,1-2H3/b26-24+ |
InChI-Schlüssel |
JCULQCOWJCAAAW-SHHOIMCASA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCOC)C4=CC(=CC=C4)[N+](=O)[O-])/O |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC(=CC=C4)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12010852.png)

![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12010855.png)
![2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12010863.png)
![[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12010875.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12010878.png)
![5-(4-chlorophenyl)-4-{[(1E,2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010883.png)
![3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010900.png)


![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12010920.png)

![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12010938.png)

